5-Hydroxytryptophol
Overview
Description
5-Hydroxytryptophol is a naturally occurring compound that is a metabolite of serotonin. It is primarily excreted in human urine as a glucuronide conjugate. This compound is significant in various biological processes and has been studied for its role in the metabolism of serotonin, a crucial neurotransmitter in the human body .
Mechanism of Action
Target of Action
5-Hydroxytryptophan (5-HTP) plays a crucial role in the regulation of various physiological functions such as emotion, behavior, sleep, pain, and body temperature . It is primarily targeted towards the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that relays signals between brain cells .
Mode of Action
5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme is one of the biopterin-dependent aromatic amino acid hydroxylases . The production of 5-HTP is the rate-limiting step in serotonin synthesis . Once produced, 5-HTP is rapidly converted to serotonin by the enzyme amino acid decarboxylase .
Biochemical Pathways
The primary biochemical pathway involved in the action of 5-HTP is the serotonin synthesis pathway . In this pathway, tryptophan is first converted into 5-HTP by the enzyme tryptophan hydroxylase . Then, 5-HTP is converted into serotonin by the action of amino acid decarboxylase . This pathway is crucial for maintaining the balance of serotonin in the brain, which is essential for regulating mood and behavior .
Pharmacokinetics
The pharmacokinetics of 5-HTP involve its absorption, distribution, metabolism, and excretion (ADME). The rapid pharmacokinetics of 5-htp, with a half-life of approximately 2 hours in humans, make it impractical as a drug . The compound is metabolized primarily in the liver by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6) , which plays a predominant role in the glucuronidation of 5-hydroxytryptophol .
Result of Action
The primary result of 5-HTP’s action is the increase in serotonin levels in the brain . This increase in serotonin can have a positive effect on sleep, mood, anxiety, appetite, and pain sensation . Therefore, 5-HTP is often used in the treatment of conditions related to low serotonin levels, such as depression, insomnia, and chronic headaches .
Action Environment
The action of 5-HTP can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the absorption and metabolism of 5-HTP . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other enzymes .
Biochemical Analysis
Biochemical Properties
5-Hydroxytryptophan is derived from tryptophan, with the hydrogen atoms at the 5′-position on the benzene ring of tryptophan replaced by hydroxyl groups . In vivo, 5-Hydroxytryptophan is obtained by L-tryptophan hydroxylation catalyzed by tryptophan hydroxylase (TPH) using L-tryptophan as a substrate .
Cellular Effects
5-Hydroxytryptophan has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It plays an important role in the regulation of emotion, behavior, sleep, pain, body temperature, and other physiological functions .
Molecular Mechanism
5-Hydroxytryptophan is a precursor of the neurotransmitter serotonin and the amine hormone melatonin . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
5-Hydroxytryptophol becomes more important quantitatively during alcohol intoxication, when a shift in the metabolism of serotonin occurs . It is formed in the body as a metabolite of serotonin and is excreted in urine after conjugation with glucuronic acid .
Dosage Effects in Animal Models
Oral administration of 5-Hydroxytryptophan significantly restored gut microbiota dysbiosis in mice with depression-like behaviors . The diversity and richness of gut microbial communities and relative abundance of specific microbial taxa at both phylum and genus levels were partially recovered .
Metabolic Pathways
5-Hydroxytryptophan is involved in the metabolic pathway of serotonin synthesis . It is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups .
Transport and Distribution
It is known that it is a precursor of the neurotransmitter serotonin and the amine hormone melatonin, which are distributed in various tissues .
Subcellular Localization
The subcellular localization of 5-Hydroxytryptophan is not explicitly known. It is a precursor of the neurotransmitter serotonin, which is synthesized in serotonergic neurons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxytryptophol typically involves the hydroxylation of tryptophol. One common method includes the use of specific enzymes or chemical catalysts to introduce a hydroxyl group at the 5-position of the indole ring of tryptophol. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation without affecting other parts of the molecule.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxytryptophol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into 5-Hydroxyindole-3-acetaldehyde.
Reduction: It can be reduced to form tryptophol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.
Major Products
Oxidation: 5-Hydroxyindole-3-acetaldehyde.
Reduction: Tryptophol.
Substitution: Depending on the reagent, products can include halogenated or alkylated derivatives of this compound.
Scientific Research Applications
5-Hydroxytryptophol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: It serves as a biomarker for serotonin metabolism and is studied in the context of neurotransmitter regulation.
Medicine: Research explores its potential role in diagnosing and monitoring certain medical conditions, such as serotonin syndrome and sleep disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Serotonin: The precursor to 5-Hydroxytryptophol, involved in mood regulation and other physiological functions.
Tryptophol: A related compound that can be hydroxylated to form this compound.
5-Hydroxyindoleacetic acid: Another metabolite of serotonin, often used as a biomarker for serotonin activity.
Uniqueness
This compound is unique due to its specific role in serotonin metabolism and its excretion pattern in urine. Unlike serotonin, which acts directly as a neurotransmitter, this compound serves as a metabolic byproduct, providing insights into the body’s handling of serotonin and its related pathways .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQROHCSYOGBQGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165505 | |
Record name | Hydroxytryptophol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxytryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-02-9 | |
Record name | 5-Hydroxytryptophol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxytryptophol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxytryptophol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxytryptophol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1H-indole-3-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYTRYPTOPHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52MNE52QA1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Hydroxytryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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